BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1-(4-
Chlorophenyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazin-2-one

Cat. No.: B1356171

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-
chlorophenyl)piperazine, a closely related analogue of 1-(4-Chlorophenyl)piperazin-2-one.
Due to the limited availability of public domain data for 1-(4-Chlorophenyl)piperazin-2-one,
this document leverages the comprehensive data available for the parent amine to illustrate the
expected spectroscopic characteristics. The introduction of a carbonyl group at the 2-position of
the piperazine ring in 1-(4-Chlorophenyl)piperazin-2-one would lead to predictable shifts in
the spectral data presented herein, most notably in the infrared and nuclear magnetic
resonance spectra.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-(4-
chlorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Data
1H NMR (500.13 MHz, DMSO-ds)[1]
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Chemical Shift Multiplicity Integration Assignment
(ppm)
7.29 d 2H Ar-H
6.83 d 2H Ar-H
3.16 t 4H -CH:- (piperazine ring)
2.92 t 4H -CH:- (piperazine ring)
1.88 S 1H N-H
13C NMR (125.76 MHz, DMSO-ds)[1]
Chemical Shift (ppm) Assignment
149.9 Ar-C (C-N)
128.8 Ar-C
120.9 Ar-C (C-Cl)
1159 Ar-C
48.9 -CH:- (piperazine ring)
45.3 -CH:- (piperazine ring)

Infrared (IR) Spectroscopy Data

FT-IR (KBr pellet)[1]
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Wavenumber (cm~?) Assignment

3184 N-H stretch

3099 Aromatic C-H stretch

~2800-3000 Aliphatic C-H stretch

~1600 Aromatic C=C stretch

~1500 Aromatic C=C stretch

~1230 C-N stretch

~820 para-substituted benzene C-H bend
~1090 C-Cl stretch

Mass Spectrometry (MS) Data

GC-MS
m/z Interpretation
196 [M]* (Molecular ion)
154 [M - CsHeN]*
138 [M - C2HaN2]*
111 [CI-CeHa]*

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a JEOL ECZ 500R spectrometer.[1] The operating frequencies
were 500.13 MHz for the *H nucleus and 125.76 MHz for the 3C nucleus.[1] The sample was
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dissolved in deuterated dimethyl sulfoxide (DMSO-de).[1] Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Bruker Optics IFS66v/s FT-IR spectrometer.[1] The
sample was prepared as a KBr pellet.[1] The spectrum was recorded in the region between
4000 and 400 cm~1.[1]

Mass Spectrometry (MS)

Mass spectrometry data was obtained using a gas chromatography-mass spectrometry (GC-
MS) instrument. The specific instrumentation and conditions were not detailed in the referenced
source. In a typical GC-MS experiment, the sample is introduced into the gas chromatograph to
separate it from any impurities before it enters the mass spectrometer. In the mass
spectrometer, the molecules are ionized, and the resulting fragments are separated based on
their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://scispace.com/pdf/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2cjn4onnj2.pdf
https://scispace.com/pdf/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2cjn4onnj2.pdf
https://scispace.com/pdf/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2cjn4onnj2.pdf
https://scispace.com/pdf/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2cjn4onnj2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification
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1-(4-Chlorophenyl)piperazin-2-one
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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